molecular formula C18H21ClN2O4S B2830403 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone CAS No. 2034531-03-6

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

Cat. No.: B2830403
CAS No.: 2034531-03-6
M. Wt: 396.89
InChI Key: CVBRERAQEYLIBR-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C18H21ClN2O4S and its molecular weight is 396.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

1. Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a prominent application. For example, Moskvina et al. (2015) described the preparation of various heterocycles, including isoflavones and 4,5-diaryl-substituted 2-aminopyrimidine, demonstrating the versatility of similar compounds in creating diverse molecular structures (Moskvina, Shilin, & Khilya, 2015).

2. Photoreactivity Studies

Compounds similar to the one have been used in photoreactivity studies. For instance, Castellan et al. (1990) explored the photochemistry of an O-methylated α-carbonyl β-1 lignin model dimer, providing insights into the photoreactive properties of these types of compounds (Castellan, Colombo, Vanucci, Violet, & Bouas-laurent, 1990).

3. Antibacterial and Antifungal Activity

Compounds structurally related have been synthesized and tested for their antimicrobial properties. For example, Mistry and Desai (2006) reported the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, and evaluated their antibacterial and antifungal activities (Mistry & Desai, 2006).

4. Enantioselective Synthesis

The compound's derivatives have potential in enantioselective synthesis, as evidenced by Wei et al. (2019), who developed a biopreparation method for a chiral intermediate using a ketoreductase mutant, demonstrating the potential of related compounds in asymmetric synthesis (Wei, Tang, Ni, Wang, Yi, Zhang, & Chen, 2019).

5. Synthesis of Antifungal Agents

Related compounds have been used in the synthesis of antifungal agents. Ruan et al. (2011) synthesized 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, demonstrating their efficacy against various fungal pathogens (Ruan, Jin, He, Yang, Bhadury, He, Wang, & Song, 2011).

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-12-15(13(2)25-20-12)11-18(22)21-8-7-17(26(23,24)10-9-21)14-5-3-4-6-16(14)19/h3-6,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRERAQEYLIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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